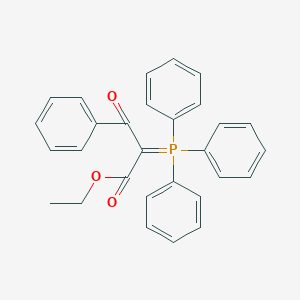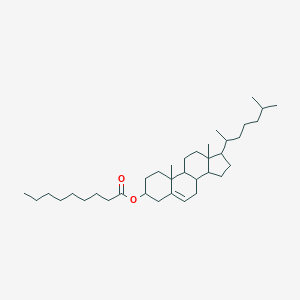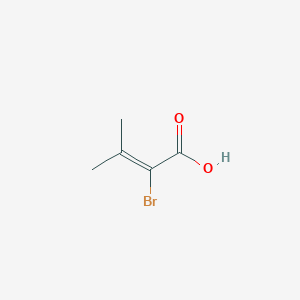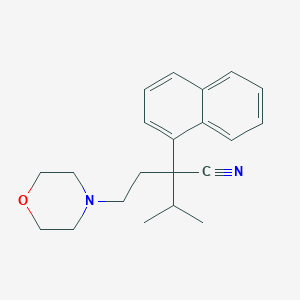
ACETIC ACID, THIO-, S-ESTER with 4-(BIS(2-CHLOROETHYL)AMINO)BENZENE THIOL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, thio-, S-ester with 4-(bis(2-chloroethyl)amino)benzene thiol is a chemical compound used in scientific research. It is commonly referred to as ACBC and is used as a cross-linking agent in the synthesis of polymers and biomaterials. ACBC is a versatile compound that has a wide range of applications in various fields, including drug delivery, tissue engineering, and regenerative medicine.
Mécanisme D'action
ACBC works by forming covalent bonds between molecules, which results in the formation of a cross-linked network. This network provides mechanical stability and improved durability to the synthesized polymers and biomaterials. ACBC is also known to have antioxidant properties, which can protect cells from oxidative stress.
Biochemical and Physiological Effects:
ACBC has been shown to have low toxicity and is generally considered safe for use in scientific research. However, it is important to note that the long-term effects of ACBC on human health are not well understood. Studies have shown that ACBC can promote cell growth and differentiation, making it a promising compound for tissue engineering and regenerative medicine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ACBC in lab experiments is its versatility. It can be used in a wide range of applications, from drug delivery to tissue engineering. ACBC is also relatively easy to synthesize and is cost-effective. However, one of the main limitations of ACBC is its potential toxicity. It is important to use caution when handling ACBC and to follow proper safety protocols.
Orientations Futures
There are several future directions for research on ACBC. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the long-term effects of ACBC on human health. Additionally, there is potential for the development of new applications for ACBC in fields such as nanotechnology and biotechnology.
Conclusion:
In conclusion, ACBC is a versatile compound that has a wide range of applications in scientific research. It is commonly used as a cross-linking agent in the synthesis of polymers and biomaterials. ACBC has low toxicity and is generally considered safe for use in lab experiments. However, it is important to use caution when handling ACBC and to follow proper safety protocols. There are several future directions for research on ACBC, including the development of new synthesis methods and the investigation of its long-term effects on human health.
Méthodes De Synthèse
ACBC is synthesized by reacting 4-(bis(2-chloroethyl)amino)benzene thiol with acetic anhydride in the presence of a catalyst. The reaction yields ACBC as a white crystalline solid. The synthesis method is relatively simple and cost-effective, making it an attractive option for large-scale production.
Applications De Recherche Scientifique
ACBC is widely used in scientific research as a cross-linking agent for the synthesis of polymers and biomaterials. It is used in drug delivery systems to improve the bioavailability and efficacy of drugs. ACBC is also used in tissue engineering to promote cell growth and differentiation. In regenerative medicine, ACBC is used to create scaffolds that support tissue regeneration.
Propriétés
Numéro CAS |
1507-07-9 |
|---|---|
Nom du produit |
ACETIC ACID, THIO-, S-ESTER with 4-(BIS(2-CHLOROETHYL)AMINO)BENZENE THIOL |
Formule moléculaire |
C12H15Cl2NOS |
Poids moléculaire |
292.2 g/mol |
Nom IUPAC |
S-[4-[bis(2-chloroethyl)amino]phenyl] ethanethioate |
InChI |
InChI=1S/C12H15Cl2NOS/c1-10(16)17-12-4-2-11(3-5-12)15(8-6-13)9-7-14/h2-5H,6-9H2,1H3 |
Clé InChI |
GVROKRSHIHCKSO-UHFFFAOYSA-N |
SMILES |
CC(=O)SC1=CC=C(C=C1)N(CCCl)CCCl |
SMILES canonique |
CC(=O)SC1=CC=C(C=C1)N(CCCl)CCCl |
Autres numéros CAS |
1507-07-9 |
Synonymes |
Thioacetic acid S-[p-[bis(2-chloroethyl)amino]phenyl] ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-](/img/structure/B75583.png)